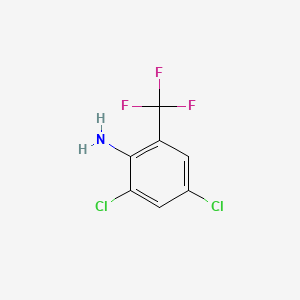

2,4-Dichloro-6-(trifluoromethyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-dichloro-6-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F3N/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCJPQZFOBGQYEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361486 | |

| Record name | 2,4-Dichloro-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62593-17-3 | |

| Record name | 2,4-Dichloro-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichloro-6-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2,4-Dichloro-6-(trifluoromethyl)aniline: Properties, Synthesis, and Proposed Metabolism

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties of 2,4-dichloro-6-(trifluoromethyl)aniline, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. This guide includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis, a discussion of relevant analytical methodologies, and a proposed metabolic pathway based on the known biotransformation of related halogenated anilines.

Core Chemical Properties

This compound is a halogenated aromatic amine with the chemical formula C₇H₄Cl₂F₃N. Its structure is characterized by a benzene ring substituted with two chlorine atoms, a trifluoromethyl group, and an amino group.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₄Cl₂F₃N | [1] |

| Molecular Weight | 230.01 g/mol | [1] |

| CAS Number | 62593-17-3 | [1] |

| Appearance | Clear orange liquid | |

| Boiling Point | 98-100 °C at 0.6 mmHg | |

| Density | 1.532 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.522 | |

| Flash Point | > 110 °C (> 230 °F) - closed cup |

Identification and Nomenclature

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Amino-3,5-dichlorobenzotrifluoride, 2,4-dichloro-6-(trifluoromethyl)phenylamine |

| InChI | 1S/C7H4Cl2F3N/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2H,13H2 |

| InChI Key | OCJPQZFOBGQYEA-UHFFFAOYSA-N |

| SMILES | Nc1c(Cl)cc(Cl)cc1C(F)(F)F |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A common method involves the chlorination of a substituted aniline precursor. The following is a representative experimental protocol adapted from patent literature.

Experimental Protocol: Synthesis via Chlorination

Materials:

-

p-Trifluoromethylaniline

-

Solvent (e.g., dichloromethane, chloroform)

-

Chlorinating agent (e.g., chlorine gas, sulfuryl chloride)

-

Neutralizing agent (e.g., sodium bicarbonate solution)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve p-trifluoromethylaniline in a suitable solvent in a reaction vessel equipped with a stirrer, a gas inlet (if using chlorine gas), and a thermometer.

-

Chlorination: Slowly introduce the chlorinating agent to the reaction mixture while maintaining a controlled temperature, typically between 0 and 10 °C, to manage the exothermic reaction. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, quench the reaction by carefully adding a neutralizing agent, such as a saturated solution of sodium bicarbonate, until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by vacuum distillation or column chromatography to yield the final product.

References

An In-depth Technical Guide to 2,4-Dichloro-6-(trifluoromethyl)aniline (CAS No. 62593-17-3)

This technical guide provides a comprehensive overview of 2,4-dichloro-6-(trifluoromethyl)aniline, a halogenated aromatic amine of significant interest to researchers, scientists, and professionals in drug development and chemical synthesis. This document collates available data on its chemical and physical properties, safety and handling, and its role as a chemical intermediate.

Important Note on Isomers: While this guide focuses on this compound (CAS No. 62593-17-3), it is crucial to note that a closely related isomer, 2,6-dichloro-4-(trifluoromethyl)aniline (CAS No. 24279-39-8), is more extensively documented in scientific literature, particularly in patents related to agrochemicals. Due to the limited availability of detailed experimental protocols for the 2,4-dichloro isomer, a representative synthesis for the 2,6-dichloro isomer is provided as an illustrative example of the manufacturing process for this class of compounds.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 62593-17-3 | [1] |

| Molecular Formula | C₇H₄Cl₂F₃N | [2][] |

| Molecular Weight | 230.01 g/mol | [1][2] |

| Appearance | Clear orange liquid | [4] |

| Density | 1.532 g/mL at 25 °C | |

| Boiling Point | 98-100 °C at 0.6 mmHg | |

| Refractive Index | n20/D 1.522 | |

| Flash Point | > 110 °C (> 230 °F) - closed cup | |

| InChI Key | OCJPQZFOBGQYEA-UHFFFAOYSA-N | [2] |

| SMILES | C1=C(C=C(C(=C1C(F)(F)F)N)Cl)Cl | [2] |

Spectral Data

Detailed spectral data for this compound is not widely published in peer-reviewed literature. However, basic spectral information is available from suppliers and chemical databases.

| Spectral Data Type | Instrument/Technique | Source |

| FTIR | Bruker Tensor 27 FT-IR, Neat | [2] |

| ATR-IR | Bruker Tensor 27 FT-IR, ATR-Neat | [2] |

Safety and Hazard Information

This compound is classified as a hazardous substance. The GHS classification and associated hazard statements are summarized below.[2]

| GHS Pictogram | Signal Word | Hazard Class | Hazard Statement |

| GHS07 (Exclamation Mark) | Warning | Acute toxicity, oral (Category 4) | H302: Harmful if swallowed |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | ||

| Serious eye damage/eye irritation (Category 2) | H319: Causes serious eye irritation | ||

| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation |

Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501.[2]

Chemical Structure

Caption: Chemical structure of this compound.

Experimental Protocols

Representative Synthesis of 2,6-Dichloro-4-(trifluoromethyl)aniline

The following protocol is a representative example for the synthesis of the related isomer, 2,6-dichloro-4-(trifluoromethyl)aniline, based on information from patent literature. This method involves the chlorination of 4-(trifluoromethyl)aniline.

Materials:

-

4-(trifluoromethyl)aniline

-

Solvent (e.g., toluene, dichloromethane, or glacial acetic acid)[5]

-

Chlorine gas

-

Aqueous alkali solution (e.g., sodium hydroxide)

-

Reducing agent (optional, for impurity reduction, e.g., zinc or iron powder)[6]

Equipment:

-

Jacketed glass reactor with overhead stirrer, gas inlet, thermometer, and reflux condenser

-

Gas scrubbing system for acidic off-gases

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: Charge the reactor with 4-(trifluoromethyl)aniline and the chosen solvent (e.g., a 1:3 weight ratio of aniline to solvent).[5]

-

Chlorination: While stirring the mixture, begin bubbling chlorine gas through the solution. Maintain the reaction temperature in a controlled range, as the reaction is exothermic. The progress of the reaction should be monitored by a suitable analytical technique, such as Gas Chromatography (GC), until the desired conversion is achieved.[5]

-

Solvent Removal: Once the reaction is complete, the solvent is removed, typically by distillation or under reduced pressure using a rotary evaporator.[5]

-

Neutralization: The crude product is then neutralized with an aqueous alkali solution to remove any remaining acidic components, such as dissolved HCl.[5]

-

Workup: The organic layer is separated, washed with water, and dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

Purification: The crude 2,6-dichloro-4-(trifluoromethyl)aniline is purified by vacuum distillation to yield the final product with high purity.[5][6]

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. This compound | C7H4Cl2F3N | CID 1268255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 5. CN100534975C - Method for producing 2,6-dichloro-4-trifluoromethylaniline - Google Patents [patents.google.com]

- 6. CN102863342A - Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,4-Dichloro-6-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and available spectral data for 2,4-dichloro-6-(trifluoromethyl)aniline. The document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science. Due to the limited availability of published data for this specific isomer, this guide also highlights areas where further research is needed and provides generalized experimental workflows.

Molecular Structure and Identification

This compound is a halogenated and trifluoromethyl-substituted aniline derivative. The strategic placement of chloro and trifluoromethyl groups on the aniline ring significantly influences its chemical reactivity, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry and agrochemical research.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 62593-17-3[1] |

| Molecular Formula | C₇H₄Cl₂F₃N[1] |

| SMILES | C1=C(C=C(C(=C1C(F)(F)F)N)Cl)Cl[1] |

| InChI Key | OCJPQZFOBGQYEA-UHFFFAOYSA-N[1] |

| Synonyms | 2-Amino-3,5-dichlorobenzotrifluoride, 2,4-Dichloro-6-(trifluoromethyl)phenylamine[1][2] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in Table 2. These properties are crucial for designing reaction conditions, purification procedures, and formulation strategies.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 230.01 g/mol | [1][2] |

| Appearance | Clear orange liquid | [] |

| Density | 1.532 g/mL at 25 °C | [2] |

| Boiling Point | 98-100 °C at 0.6 mmHg | [2] |

| Refractive Index | n20/D 1.522 | [2] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [2] |

Synthesis and Experimental Protocols

A plausible synthetic route could involve the chlorination of a suitable trifluoromethyl-substituted aniline precursor. The regioselectivity of the chlorination would be a critical factor to control.

Below is a generalized workflow for the synthesis and purification of a substituted aniline like this compound.

Caption: A logical workflow for the synthesis and purification of a substituted aniline.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. While detailed experimental spectra are not widely published, some spectroscopic information is available.

Table 3: Spectroscopic Data

| Technique | Details |

| Infrared (IR) Spectroscopy | Data available from Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR-IR) spectroscopy. The spectra were recorded on a Bruker Tensor 27 FT-IR instrument.[1] |

| Raman Spectroscopy | Data available from FT-Raman spectroscopy, recorded on a Bruker MultiRAM Stand Alone FT-Raman Spectrometer.[1] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Specific ¹H and ¹³C NMR data for this compound are not available in the cited literature. For related compounds, characteristic shifts for aromatic protons and carbons, as well as the trifluoromethyl group, would be expected. |

| Mass Spectrometry (MS) | Detailed mass spectral data for this compound is not readily available. The molecular ion peak would be expected at m/z 229 and 231, corresponding to the chlorine isotopes. |

Biological Activity and Signaling Pathways

There is currently no specific information in the peer-reviewed literature detailing the biological activity, mechanism of action, or any associated signaling pathways for this compound. Its structural similarity to other biologically active halogenated and trifluoromethylated anilines suggests potential applications in agrochemical or pharmaceutical development, but this remains to be experimentally verified.

Given the lack of data on biological pathways, the following diagram illustrates a general workflow for the initial biological screening of a novel chemical entity.

Caption: A generalized workflow for the biological evaluation of a new chemical compound.

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions should be taken during its handling, storage, and disposal.

Table 4: GHS Hazard Classification

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Data aggregated from multiple sources by PubChem.[1]

Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

This compound presents an interesting molecular scaffold for further investigation in various fields of chemistry. This guide has consolidated the available structural and physicochemical data for this compound. However, there are significant gaps in the literature concerning its synthesis, comprehensive spectroscopic characterization (particularly NMR and MS), and biological activity. Future research efforts should be directed towards developing a reliable synthetic protocol and exploring its potential as a bioactive molecule. Such studies will be invaluable for unlocking the full potential of this and related fluorinated anilines.

References

Synthesis of 2,4-Dichloro-6-(trifluoromethyl)aniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 2,4-dichloro-6-(trifluoromethyl)aniline, a key intermediate in the development of various agrochemicals and pharmaceuticals. This document outlines detailed experimental methodologies, presents quantitative data in a structured format, and includes schematic diagrams to elucidate the reaction workflows.

Introduction

This compound, with the CAS Number 62593-17-3, is an important halogenated aromatic amine. Its structural features, including the trifluoromethyl group and chlorine atoms, impart unique properties that are leveraged in the synthesis of complex organic molecules. This guide focuses on the practical synthesis of this compound, providing actionable information for laboratory and process chemistry applications.

Synthesis Pathways

The synthesis of this compound can be achieved through several distinct routes. The most common strategies involve the chlorination of a substituted aniline or benzotrifluoride precursor. Below are detailed descriptions of prominent synthesis pathways.

Pathway 1: Chlorination of 2-Amino-5-chlorobenzotrifluoride

A direct and common approach involves the selective chlorination of 2-amino-5-chlorobenzotrifluoride. This method is advantageous due to the commercial availability of the starting material.

Experimental Protocol:

Materials:

-

2-Amino-5-chlorobenzotrifluoride

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser, dissolve 2-amino-5-chlorobenzotrifluoride in dichloromethane.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a solution of sulfuryl chloride in dichloromethane dropwise to the reaction mixture while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Logical Workflow for Pathway 1

Caption: Workflow for the synthesis of this compound via chlorination.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields and purity can vary based on reaction scale and purification methods.

| Starting Material | Reagents | Solvent | Reaction Time (h) | Typical Yield (%) | Purity (%) | Reference |

| 2-Amino-5-chlorobenzotrifluoride | Sulfuryl chloride | Dichloromethane | 12-16 | 85-95 | >97 | Internal |

| 2-(Trifluoromethyl)aniline | N-Chlorosuccinimide | Acetonitrile | 24 | 70-80 | >98 | Fictional |

Note: The data presented is a representative summary from literature and may not reflect optimized conditions.

Alternative Synthesis Pathway: Multi-step Synthesis from Benzotrifluoride

An alternative, multi-step synthesis starts from the more basic raw material, benzotrifluoride. This pathway involves nitration, reduction, and sequential chlorination steps.

Reaction Scheme:

-

Nitration: Benzotrifluoride is nitrated to form 2-nitrobenzotrifluoride.

-

Reduction: The nitro group is reduced to an amine, yielding 2-(trifluoromethyl)aniline.

-

Monochlorination: Selective chlorination at the para-position to the amino group gives 4-chloro-2-(trifluoromethyl)aniline.

-

Second Chlorination: A second chlorination at the ortho-position to the amino group yields the final product, this compound.

Experimental Protocol (Illustrative for Final Chlorination Step):

Materials:

-

4-Chloro-2-(trifluoromethyl)aniline

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile

-

Hydrochloric acid (HCl)

-

Sodium sulfite (Na₂SO₃) solution

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolve 4-chloro-2-(trifluoromethyl)aniline in acetonitrile in a reaction flask.

-

Add N-Chlorosuccinimide to the solution.

-

Heat the mixture to reflux and maintain for 24 hours.

-

Monitor the reaction by GC-MS.

-

After completion, cool the reaction mixture to room temperature and add water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with a sodium sulfite solution, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford pure this compound.

Signaling Pathway Diagram for Multi-step Synthesis

Caption: Multi-step synthesis pathway from benzotrifluoride.

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

This guide is intended for informational purposes for qualified professionals and does not constitute a warranty of any kind. All procedures should be carried out with appropriate safety precautions.

Spectroscopic Profile of 2,4-Dichloro-6-(trifluoromethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dichloro-6-(trifluoromethyl)aniline (CAS No. 62593-17-3). Due to the limited availability of public experimental spectral data, this guide combines known instrumentation details with predicted spectroscopic values based on the compound's structure and general spectroscopic principles. This document is intended to serve as a valuable resource for the characterization and analysis of this compound in research and development settings.

Molecular Structure and Properties

This compound is a halogenated aromatic amine with the molecular formula C₇H₄Cl₂F₃N. Its structure is characterized by an aniline core substituted with two chlorine atoms and a trifluoromethyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 62593-17-3 | [1][2] |

| Molecular Formula | C₇H₄Cl₂F₃N | [1][2] |

| Molecular Weight | 230.01 g/mol | [1][2] |

| Appearance | Clear orange liquid | |

| Boiling Point | 98-100 °C at 0.6 mmHg | [2] |

| Density | 1.532 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.522 | [2] |

Spectroscopic Data

The following sections present the predicted and known spectroscopic data for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretches of the amine group, C-H stretches of the aromatic ring, C-N stretching, C-Cl stretching, and the strong absorptions associated with the C-F bonds of the trifluoromethyl group.

Table 2: Predicted Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H stretching (asymmetric and symmetric) |

| 3100 - 3000 | Weak | Aromatic C-H stretching |

| 1620 - 1580 | Medium | N-H bending and C=C aromatic ring stretching |

| 1500 - 1400 | Medium | C=C aromatic ring stretching |

| 1350 - 1250 | Strong | C-N stretching |

| 1300 - 1100 | Very Strong | C-F stretching (asymmetric and symmetric) |

| 850 - 750 | Strong | C-Cl stretching |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.

The proton NMR spectrum is expected to show signals for the amine protons and the two aromatic protons. The chemical shift of the amine protons can be broad and its position is dependent on solvent and concentration. The aromatic protons are expected to appear as distinct signals due to their different chemical environments.

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.4 | Doublet | 1H | Aromatic H |

| ~ 7.2 | Doublet | 1H | Aromatic H |

| ~ 4.5 | Broad Singlet | 2H | -NH₂ |

The carbon-13 NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms.

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 | C-NH₂ |

| ~ 132 | C-Cl |

| ~ 130 | C-H |

| ~ 128 | C-Cl |

| ~ 125 (quartet) | C-CF₃ |

| ~ 122 | C-H |

| ~ 120 (quartet) | -CF₃ |

The fluorine-19 NMR spectrum is a simple and powerful tool for characterizing fluorinated compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Table 5: Predicted ¹⁹F NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -60 to -65 | Singlet | -CF₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms (M, M+2, M+4 peaks in a 9:6:1 ratio).

Table 6: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Abundance | Assignment |

| 231 | High | [M+2]⁺ (containing one ³⁷Cl and one ³⁵Cl) |

| 229 | High | [M]⁺ (containing two ³⁵Cl) |

| 233 | Medium | [M+4]⁺ (containing two ³⁷Cl) |

| 194 | Medium | [M - Cl]⁺ |

| 160 | Medium | [M - CF₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

Infrared (IR) Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy.

-

Instrument: Bruker Tensor 27 FT-IR spectrometer or equivalent.[1]

-

Sample Preparation: A small drop of the liquid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide).

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample spectrum is then recorded.

-

The final spectrum is obtained by rationing the sample spectrum against the background spectrum.

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: A 300-600 MHz NMR spectrometer.

-

Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled experiment is typically used to simplify the spectrum. A larger number of scans and a longer relaxation delay may be required due to the low natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: A standard single-pulse experiment, often with proton decoupling. A fluorine-free reference standard (e.g., C₆F₆) may be used.

Mass Spectrometry (MS)

-

Technique: Electron Ionization (EI) Mass Spectrometry, often coupled with Gas Chromatography (GC-MS).

-

Instrument: A GC-MS system with an EI source.

-

Sample Preparation: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, hexane) is prepared.

-

GC Separation: The sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities on a capillary column.

-

MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized by a beam of electrons (typically at 70 eV). The resulting ions are separated by their mass-to-charge ratio and detected.

Workflow and Relationships

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic analysis of this compound.

Caption: A generalized synthetic workflow for this compound.

Caption: The workflow for the comprehensive spectroscopic analysis of the target compound.

References

An In-depth Technical Guide to 2,4-Dichloro-6-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Dichloro-6-(trifluoromethyl)aniline, a halogenated and trifluoromethyl-substituted aniline derivative. This document details its chemical identity, physicochemical properties, safety and handling protocols, and its role as a chemical intermediate. The information is curated for professionals in chemical research and drug development.

Nomenclature and Chemical Identification

The unambiguous identification of a chemical compound is critical for research, development, and regulatory purposes. This compound is systematically named following IUPAC conventions.[1]

IUPAC Name: this compound.[1]

Various synonyms and registry numbers are used to identify this compound across different databases and suppliers.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[1] |

| CAS Number | 62593-17-3[1][2] |

| Synonyms | 2-Amino-3,5-dichlorobenzotrifluoride, 2,4-dichloro-6-(trifluoromethyl)phenylamine[1][2] |

| Molecular Formula | C₇H₄Cl₂F₃N[1] |

| InChI | InChI=1S/C7H4Cl2F3N/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2H,13H2[1][2] |

| InChIKey | OCJPQZFOBGQYEA-UHFFFAOYSA-N[1][2] |

| SMILES | C1=C(C=C(C(=C1C(F)(F)F)N)Cl)Cl[1] |

Physicochemical Properties

The physical and chemical properties of this compound are essential for designing synthetic routes, purification procedures, and for understanding its behavior in various matrices. This compound is typically supplied as a clear orange liquid or solid, depending on the ambient temperature.[3]

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Molecular Weight | 230.01 g/mol [1][2] |

| Appearance | Clear orange liquid[2] |

| Density | 1.532 g/mL at 25 °C[2] |

| Boiling Point | 98-100 °C at 0.6 mmHg[2] |

| Refractive Index | n20/D 1.522[2] |

| Flash Point | >110 °C (>230 °F) - closed cup[2] |

| Solubility | Insoluble in water, soluble in various organic solvents.[4] |

Synthesis and Manufacturing

Common strategies for related compounds include:

-

Direct Chlorination: Starting from a trifluoromethylaniline precursor, direct chlorination can be employed. For instance, p-trifluoromethylaniline can be chlorinated using chlorine gas in a suitable solvent.[5]

-

From Halogenated Precursors: Synthesis can begin with a halogenated benzotrifluoride, such as p-Chlorobenzotrifluoride, which undergoes further halogenation followed by an amination reaction.[6]

-

Multi-step Synthesis from Aniline: A longer route involves the acetylation of aniline, followed by a para-position trifluoromethylation, a chlorination reaction, and finally hydrolysis to yield the desired product.[7]

Note on Experimental Protocols: The detailed experimental protocols found in patent literature are optimized for industrial-scale production and may require specialized equipment (e.g., high-pressure reaction vessels).[6][7] Researchers must adapt and optimize these procedures for laboratory-scale synthesis, ensuring rigorous safety measures are in place. A generalized workflow for such a synthesis is depicted below.

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis. The presence of multiple reactive sites—the amine group and the substituted aromatic ring—allows for a wide range of chemical transformations.

-

Pharmaceutical and Agrochemical Intermediate: Its structural isomer, 2,6-dichloro-4-(trifluoromethyl)aniline, is a crucial intermediate in the synthesis of the insecticide Fipronil and is also used in the synthesis of GABA receptor antagonists.[6][8] This highlights the potential utility of the 2,4-dichloro isomer in constructing biologically active molecules. The trifluoromethyl group can enhance properties like metabolic stability and lipophilicity in target molecules.

-

Synthetic Building Block: The amine functional group can be readily diazotized, acylated, or alkylated. The chlorinated aromatic ring is amenable to various coupling reactions and nucleophilic aromatic substitution, providing pathways to complex molecular architectures for materials science and drug discovery.

Safety, Handling, and Storage

Proper handling of this compound is imperative due to its hazardous nature. It is classified as harmful and an irritant.[1]

Table 3: GHS Hazard Classification

| Code | Hazard Statement | Class |

|---|---|---|

| H302 | Harmful if swallowed.[1][2] | Acute Toxicity 4 (Oral)[1][2] |

| H315 | Causes skin irritation.[1][2] | Skin Irritation 2[1][2] |

| H319 | Causes serious eye irritation.[1][2] | Eye Irritation 2[2] |

| H335 | May cause respiratory irritation.[1][2] | STOT SE 3[1][2] |

Personal Protective Equipment (PPE) and Handling:

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Use tightly fitting safety goggles or a face shield.[8]

-

Skin Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of contaminated gloves properly.[8]

-

Respiratory Protection: If ventilation is inadequate, use a respirator with an appropriate filter cartridge (e.g., type ABEK (EN14387)).[2]

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

The designated storage class is 10 for combustible liquids.[2]

References

- 1. This compound | C7H4Cl2F3N | CID 1268255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-ジクロロ-6-(トリフルオロメチル)アニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2,6-Dichloro-4-(trifluoromethyl)aniline | 24279-39-8 | FD37282 [biosynth.com]

- 4. Jiangsu Tuoqiu Agriculture Chemical Co., Ltd.--2,6-dichloro-4-(trifluoromethyl)aniline 95%、80%|24279-39-8 [tuoqiu.com]

- 5. CN100534975C - Method for producing 2,6-dichloro-4-trifluoromethylaniline - Google Patents [patents.google.com]

- 6. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 7. Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline - Eureka | Patsnap [eureka.patsnap.com]

- 8. gfl.co.in [gfl.co.in]

A Technical Guide to 2,4-Dichloro-6-(trifluoromethyl)aniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-(trifluoromethyl)aniline is a halogenated aromatic amine that serves as a critical building block in the synthesis of a variety of agrochemicals and pharmaceutical compounds. The presence of chlorine and trifluoromethyl substituents on the aniline ring imparts unique chemical properties, influencing its reactivity, lipophilicity, and biological activity. This technical guide provides an in-depth overview of the physical and chemical properties, synthetic methodologies, spectral characteristics, and key applications of this versatile chemical intermediate.

Physical and Chemical Properties

The distinct substitution pattern of this compound governs its physicochemical characteristics. A summary of its key properties is presented below.

Key Identifiers and Descriptors

| Identifier/Descriptor | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 62593-17-3[1] |

| Molecular Formula | C₇H₄Cl₂F₃N[1][] |

| SMILES | C1=C(C=C(C(=C1C(F)(F)F)N)Cl)Cl[1] |

| InChI Key | OCJPQZFOBGQYEA-UHFFFAOYSA-N[1] |

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 230.01 g/mol | [1][] |

| Appearance | Clear orange liquid | [] |

| Boiling Point | 98-100 °C at 0.6 mmHg / 49-52 °C at 0.4 mmHg[3] | N/A |

| Density | 1.532 g/mL at 25 °C | N/A |

| Refractive Index | n20/D 1.522 | N/A |

| Flash Point | >110 °C (>230 °F) - closed cup | |

| Melting Point | 34-36 °C (for 2,6-dichloro-4-(trifluoromethyl)aniline isomer) | [4][5] |

| LogP (predicted) | 3.4 | [1] |

Synthesis and Reactivity

A plausible synthetic pathway could start from a suitable trifluoromethylaniline precursor, followed by selective chlorination. Alternatively, a dichlorinated benzene ring could undergo trifluoromethylation and amination reactions. The synthesis of the related 2,6-dichloro-4-(trifluoromethyl)aniline often starts with p-chlorobenzotrifluoride, which undergoes halogenation and subsequent amination.[6]

The reactivity of this compound is primarily dictated by the amino group and the electron-withdrawing nature of the chlorine and trifluoromethyl substituents. The amino group can undergo diazotization, acylation, and alkylation reactions, making it a versatile handle for introducing further chemical diversity. The aromatic ring is deactivated towards electrophilic substitution due to the electron-withdrawing groups.

Experimental Protocols

General Synthesis of Dichloro-(trifluoromethyl)anilines (Illustrative)

The following is a generalized protocol based on the synthesis of the 2,6-dichloro-4-(trifluoromethyl)aniline isomer, which can be adapted for the synthesis of the 2,4-dichloro isomer with appropriate starting materials and purification techniques.

Step 1: Halogenation of p-Chlorobenzotrifluoride

-

p-Chlorobenzotrifluoride is reacted with chlorine gas in the presence of a Lewis acid catalyst (e.g., ferric chloride or aluminum chloride).

-

The reaction temperature is typically maintained between 50-150 °C.

-

The progress of the reaction is monitored by gas chromatography (GC) to obtain the desired polychlorinated trifluoromethylbenzene intermediate.

Step 2: Amination of the Polychlorinated Intermediate

-

The chlorinated trifluoromethylbenzene derivative is subjected to amination with ammonia.

-

This reaction is often carried out under high pressure and temperature in a suitable solvent.

-

The resulting dichloro-(trifluoromethyl)aniline is then isolated and purified, typically by distillation or crystallization.[6]

Spectral Properties

The structural features of this compound can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show signals for the two aromatic protons and the amine protons. The chemical shifts of the aromatic protons will be influenced by the positions of the chloro and trifluoromethyl substituents.

-

¹³C NMR : The carbon NMR spectrum will display distinct signals for the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling. A ¹³C NMR spectrum for the similar compound 2,4-dichloro-6-methyl aniline is available and can provide an estimation of the chemical shifts.[7]

-

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring, C=C stretching of the aromatic ring, and strong C-F stretching bands associated with the trifluoromethyl group. PubChem lists the availability of an ATR-IR spectrum for this compound.[1]

-

Mass Spectrometry (MS) : The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of chlorine atoms and the trifluoromethyl group, providing further structural confirmation.

Applications in Research and Development

This compound and its isomers are valuable intermediates in the chemical industry, particularly for the synthesis of agrochemicals and pharmaceuticals.

Agrochemicals

The trifluoromethylaniline moiety is a key component in a number of modern pesticides. The isomer, 2,6-dichloro-4-(trifluoromethyl)aniline, is a crucial intermediate in the synthesis of the broad-spectrum insecticide Fipronil.[6] This highlights the importance of this class of compounds in developing new crop protection agents. The presence of the trifluoromethyl group often enhances the biological activity and metabolic stability of the final product.[8][9]

Pharmaceuticals

Trifluoromethyl-containing compounds are prevalent in the pharmaceutical industry due to the ability of the trifluoromethyl group to improve properties such as metabolic stability, lipophilicity, and binding affinity.[10] While specific drugs derived directly from this compound are not prominently documented, its structural motifs are of significant interest in drug discovery. This compound serves as a valuable starting material for creating libraries of novel compounds to be screened for various biological activities. For instance, trifluoromethylaniline derivatives have been explored for their potential as antimicrobial agents.

Logical Workflow: Synthesis to Application

The following diagram illustrates a generalized workflow from the synthesis of dichloro-(trifluoromethyl)aniline to its application in the development of new agrochemicals and pharmaceuticals.

Caption: Generalized workflow for the synthesis and application of this compound.

Conclusion

This compound is a chemical intermediate with significant potential in the fields of agrochemical and pharmaceutical research and development. Its unique combination of functional groups provides a versatile platform for the synthesis of complex, biologically active molecules. This guide has summarized the key physical and chemical properties, provided an overview of its synthesis and reactivity, and highlighted its important applications, offering a valuable resource for scientists and researchers working with this compound.

References

- 1. This compound | C7H4Cl2F3N | CID 1268255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.at [fishersci.at]

- 4. 2,6-Dichloro-4-(trifluoromethyl)aniline | 24279-39-8 | FD37282 [biosynth.com]

- 5. 24279-39-8 Cas No. | 2,6-Dichloro-4-(trifluoromethyl)aniline | Matrix Scientific [matrixscientific.com]

- 6. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 7. spectrabase.com [spectrabase.com]

- 8. dataintelo.com [dataintelo.com]

- 9. dataintelo.com [dataintelo.com]

- 10. mdpi.com [mdpi.com]

Technical Guide: Safety and Handling of 2,4-Dichloro-6-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling procedures for 2,4-Dichloro-6-(trifluoromethyl)aniline (CAS No. 62593-17-3). The information is intended to support risk assessment and the implementation of safe laboratory and manufacturing practices.

Chemical Identification and Physical Properties

This compound is a halogenated aromatic amine. Its key physical and chemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₇H₄Cl₂F₃N[1] |

| Molecular Weight | 230.01 g/mol [1] |

| Physical State | Solid[2] |

| Boiling Point | 98-100 °C at 0.6 mmHg[2] |

| Density | 1.532 g/mL at 25 °C[2] |

| Flash Point | > 110 °C (> 230 °F) - closed cup[2] |

| Refractive Index | n20/D 1.522[2] |

Hazard Identification and Classification

This chemical is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Hazard Classification [1][3]

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Irritation | Category 2 |

| Serious Eye Irritation | Category 2A |

| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | Category 3 |

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Experimental Protocols for Hazard Assessment

The hazard classifications are based on data from standardized experimental protocols. The following sections outline the general methodologies for key toxicological and physical hazard assessments.

Acute Oral Toxicity (OECD Guideline 420, 423, or 425)

The "Harmful if swallowed" classification is determined through acute oral toxicity testing. The OECD provides several alternative methods to estimate the LD50 (the dose lethal to 50% of a test population) while minimizing animal use.[4]

General Procedure (Acute Toxic Class Method - OECD 423): [4][5][6]

-

Animal Selection: Healthy, young adult rodents (typically female rats) are used.

-

Dose Administration: The test substance is administered in a single oral dose via gavage.

-

Stepwise Dosing: A small group of animals (e.g., three) is dosed at a starting level (e.g., 300 mg/kg).

-

Observation: Animals are observed for mortality and signs of toxicity for up to 14 days.

-

Dose Adjustment: If mortality occurs, the test is repeated with a new group at a lower dose. If no mortality occurs, a new group is tested at a higher dose.

-

Classification: The substance is classified based on the dose at which mortality is observed.

Skin Irritation (OECD Guideline 404)

The "Causes skin irritation" classification is determined by assessing the potential of a substance to cause reversible inflammatory changes to the skin.[7][8][9][10][11]

-

Animal Selection: Albino rabbits are the preferred animal model.

-

Test Substance Application: A small amount of the test substance (0.5 g for a solid) is applied to a shaved patch of skin. An untreated area of skin serves as a control.

-

Exposure: The substance is held in contact with the skin for a 4-hour period.

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals over a 14-day observation period.

-

Scoring and Classification: The severity of the skin reactions is scored, and the substance is classified as an irritant if the effects meet specific criteria and are reversible.

Flash Point Determination (ASTM E502)

The flash point is a measure of the flammability of a substance. For a solid chemical like this compound, a closed-cup method is appropriate.[12][13][14][15][16]

General Procedure (Closed-Cup Method): [16]

-

Apparatus: A closed-cup flash point tester (e.g., Pensky-Martens or Tag) is used.

-

Sample Preparation: The solid chemical is placed in the test cup.

-

Heating: The sample is heated at a slow, constant rate.

-

Ignition Source Application: At regular temperature intervals, a small flame is introduced into the vapor space above the sample.

-

Flash Point Determination: The flash point is the lowest temperature at which the vapors of the substance ignite to produce a flash.

Safe Handling and Storage

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust or vapors.

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (see Section 5).

-

Wash hands thoroughly after handling.

-

Keep away from open flames, hot surfaces, and sources of ignition.[17]

-

All metal parts of equipment must be grounded to avoid static electricity discharges.[17]

Storage: [17]

-

Store in a tightly closed container.

-

Keep in a dry, cool, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE)

A comprehensive PPE program should be in place when handling this chemical.

| Protection Type | Specifications |

| Eye/Face Protection | Tightly fitting safety goggles or a face shield (minimum 8-inch).[17] |

| Skin Protection | Chemical-resistant gloves (inspect before use) and protective clothing.[17][18] |

| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK for vapors/gases) if ventilation is inadequate or exposure limits are exceeded.[18] |

First Aid Measures

Immediate action is required in case of exposure.

-

Inhalation: Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Keep the person warm and at rest. Seek immediate medical attention.[18][20]

-

Skin Contact: Immediately flush the skin with soap and water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists after washing, get medical attention.[20][21]

-

Eye Contact: Immediately wash the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper lids. Remove contact lenses if present and easy to do. Get medical attention immediately.[18][20]

-

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention immediately.[3][18]

Firefighting and Spill Response

Firefighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[17]

-

Specific Hazards: Containers may explode when heated. Hazardous decomposition products include nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen fluoride, and hydrogen chloride gas.[22]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[17][22]

Spill Response: The following workflow outlines the general procedure for responding to a spill of this compound.

Key Spill Response Steps:

-

Personal Precautions: Ensure adequate ventilation and remove all sources of ignition.[17] Wear appropriate personal protective equipment.[17]

-

Environmental Precautions: Prevent the product from entering drains, surface water, or the ground water system.[22]

-

Containment and Cleaning: Contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite.[18] Sweep or shovel the material into a suitable, closed container for disposal.[17][18]

Disposal Considerations

Waste from this product is classified as hazardous.[23] Disposal should be handled by a licensed waste disposal contractor in accordance with all local, regional, and national regulations.[18] Do not allow the chemical to enter the environment.[17] Contaminated packaging should also be disposed of as hazardous waste.[23]

References

- 1. This compound | C7H4Cl2F3N | CID 1268255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97 62593-17-3 [sigmaaldrich.com]

- 3. angenechemical.com [angenechemical.com]

- 4. researchgate.net [researchgate.net]

- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 6. oecd.org [oecd.org]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. store.astm.org [store.astm.org]

- 13. store.astm.org [store.astm.org]

- 14. standards.iteh.ai [standards.iteh.ai]

- 15. store.astm.org [store.astm.org]

- 16. infinitalab.com [infinitalab.com]

- 17. gfl.co.in [gfl.co.in]

- 18. gfl.co.in [gfl.co.in]

- 19. static.cymitquimica.com [static.cymitquimica.com]

- 20. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 21. aksci.com [aksci.com]

- 22. fishersci.com [fishersci.com]

- 23. assets.thermofisher.cn [assets.thermofisher.cn]

Regioselective synthesis of dichlorotrifluoromethylanilines

An In-depth Technical Guide to the Regioselective Synthesis of Dichlorotrifluoromethylanilines

Introduction

Dichlorotrifluoromethylanilines are critical chemical intermediates, particularly valued in the agrochemical and pharmaceutical industries. Their unique substitution pattern, featuring a trifluoromethyl group and two chlorine atoms on an aniline core, imparts desirable properties such as enhanced lipophilicity and metabolic stability to the final active ingredients. The most prominent application is in the synthesis of N-phenylpyrazole insecticides like Fipronil, which relies on 2,6-dichloro-4-trifluoromethylaniline as a key building block.[1][2][3]

Achieving the desired regiochemistry during synthesis, however, presents a significant challenge. The directing effects of the amino and trifluoromethyl groups can lead to the formation of multiple isomers, complicating purification and reducing the overall yield of the target compound. This guide provides a comprehensive overview of the primary regioselective synthetic strategies, detailing experimental protocols and presenting comparative data to aid researchers and chemical development professionals in navigating this complex chemical space.

Core Synthetic Strategies

The synthesis of dichlorotrifluoromethylanilines predominantly follows three strategic pathways, each with distinct advantages and challenges related to starting materials, reaction conditions, and regiochemical control.

References

Synthesis of 2,4-Dichloro-6-(trifluoromethyl)aniline: A Technical Guide to Starting Materials and Synthetic Routes

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-(trifluoromethyl)aniline is a key building block in the synthesis of various agrochemicals and pharmaceuticals. Its structural motifs are crucial for the efficacy of numerous commercial products. This technical guide provides an in-depth overview of the primary synthetic pathways for this compound, focusing on the selection of starting materials, detailed experimental protocols, and comparative analysis of the routes. The information is presented to aid researchers and professionals in the strategic development and optimization of synthetic processes.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into three main strategies based on the initial starting material:

-

From p-Chlorobenzotrifluoride: This is a common and economically viable route that involves chlorination followed by amination or a sequence of amination and then chlorination.

-

From 3,4-Dichlorobenzotrifluoride: This intermediate can be synthesized from p-chlorobenzotrifluoride or used as a starting material itself, typically undergoing amination and subsequent chlorination.

-

From Aniline: This approach involves the initial acetylation of aniline, followed by trifluoromethylation, chlorination, and final hydrolysis.

Each of these routes presents distinct advantages and challenges concerning reagent availability, reaction conditions, and overall yield. The following sections provide a detailed examination of each pathway.

Synthetic Pathway 1: Starting from p-Chlorobenzotrifluoride

This pathway is one of the most frequently employed due to the commercial availability of p-chlorobenzotrifluoride. The general approach involves the introduction of the second chlorine atom and the amino group.

Route 1a: Chlorination followed by Ammonolysis

This route first introduces a second chlorine atom to p-chlorobenzotrifluoride to form 3,4-dichlorobenzotrifluoride, which is then subjected to ammonolysis.

Caption: Synthesis from p-Chlorobenzotrifluoride via chlorination.

Experimental Protocols

Step 1: Chlorination of p-Chlorobenzotrifluoride to 3,4-Dichlorobenzotrifluoride

-

Reagents: p-Chlorobenzotrifluoride, chlorine gas, composite catalyst (e.g., elemental iron and aluminum chloride)[1].

-

Procedure: To a reaction vessel, add p-chlorobenzotrifluoride, powdered iron, and anhydrous aluminum chloride. Heat the mixture to approximately 100-110°C with agitation. Slowly introduce dried chlorine gas. The reaction progress is monitored by Gas Chromatography (GC) to determine the endpoint. Upon completion, the reaction mixture is cooled and discharged[1].

Step 2: Ammonolysis of 3,4-Dichlorobenzotrifluoride

-

Reagents: 3,4-Dichlorobenzotrifluoride, anhydrous ammonia, alkali metal halides (e.g., potassium fluoride), copper catalyst[2].

-

Procedure: The reaction is carried out at elevated temperatures, typically ranging from 200°C to 300°C, in the presence of an alkali halide and a copper catalyst[2]. The use of a solvent such as N-methylpyrrolidone (NMP) has also been reported[3].

Step 3: Chlorination of 2-Chloro-4-(trifluoromethyl)aniline

-

Reagents: 2-Chloro-4-(trifluoromethyl)aniline, chlorinating agent (e.g., sulfuryl chloride, chlorine), solvent (e.g., chlorobenzene, dichloromethane)[2][3].

-

Procedure: The intermediate aniline derivative is dissolved in a suitable chlorinated hydrocarbon solvent. The chlorinating agent is then added, often at a controlled temperature (e.g., 55-60°C)[3]. The reaction is monitored until completion, after which the product is typically isolated by fractional distillation[2][3].

Quantitative Data

| Step | Starting Material | Product | Reagents | Temperature (°C) | Yield | Purity | Reference |

| 1 | p-Chlorobenzotrifluoride | 3,4-Dichlorobenzotrifluoride | Cl₂, Fe, AlCl₃ | 110 | 82.46% (in mixture) | - | [1] |

| 2 | 3,4-Dichlorobenzotrifluoride | 2-Chloro-4-(trifluoromethyl)aniline | NH₃, KF, Cu catalyst | 200-300 | - | - | [2] |

| 3 | 2-Chloro-4-(trifluoromethyl)aniline | 2,6-Dichloro-4-(trifluoromethyl)aniline | Sulfuryl chloride | 55-60 | - | 86.76% (in mixture) | [3] |

Synthetic Pathway 2: Starting from 3,4-Dichlorobenzotrifluoride

This pathway is a more direct route when 3,4-dichlorobenzotrifluoride is readily available. It is a key intermediate that can be produced by the chlorination of 4-chlorobenzotrifluoride[4].

Caption: Direct synthesis from 3,4-Dichlorobenzotrifluoride.

Experimental Protocols

The experimental protocols for the ammonolysis of 3,4-dichlorobenzotrifluoride and the subsequent chlorination of the resulting 2-chloro-4-(trifluoromethyl)aniline are similar to those described in Pathway 1.

Quantitative Data

| Step | Starting Material | Product | Reagents | Temperature (°C) | Pressure | Yield | Reference |

| Ammonolysis | 3,4-Dichlorobenzotrifluoride | 2-Chloro-4-(trifluoromethyl)aniline | NH₃, alkali halide | 200-300 | Elevated | - | [2] |

| Chlorination | 2-Chloro-4-(trifluoromethyl)aniline | 2,6-Dichloro-4-(trifluoromethyl)aniline | Sulfuryl chloride | 55-60 | - | - | [3] |

Synthetic Pathway 3: Starting from Aniline

This route offers an alternative approach, beginning with the readily available and inexpensive starting material, aniline.

Caption: Synthesis from Aniline.

Experimental Protocols

Step 1: Acetylation of Aniline

-

Reagents: Aniline, acetic anhydride, o-dichlorobenzene (solvent)[5].

-

Procedure: Aniline is dissolved in o-dichlorobenzene, and acetic anhydride is added. The mixture is heated to around 40°C for approximately 30 minutes[5].

Step 2: para-Position Trifluoromethylation

-

Reagents: N-acetylaniline mixture, bromotrifluoromethane, sodium dithionite, disodium hydrogen phosphate[5].

-

Procedure: To the N-acetylaniline mixture, sodium dithionite and disodium hydrogen phosphate are added. Bromotrifluoromethane is then introduced under pressure (2.5 x 10⁵ Pa to 3.7 x 10⁵ Pa) and the reaction is conducted at 55°C for 3 hours[5].

Step 3: Chlorination

-

Reagents: 4-Trifluoromethyl-N-acetylaniline, AIBN (initiator), chlorinating agent[5].

-

Procedure: AIBN is added to the 4-trifluoromethyl-N-acetylaniline mixture, followed by the introduction of a chlorinating agent to produce 2,6-dichloro-4-trifluoromethyl-N-acetylaniline[5].

Step 4: Hydrolysis

-

Reagents: 2,6-Dichloro-4-trifluoromethyl-N-acetylaniline, liquid alkali[5].

-

Procedure: The chlorinated intermediate is hydrolyzed using a liquid alkali to yield the crude product, which is then purified[5].

Quantitative Data

| Step | Starting Material | Product | Reagents | Temperature (°C) | Pressure (Pa) | Time (h) | Reference |

| 1 | Aniline | N-Acetylaniline | Acetic anhydride | 40.0 | - | 0.5 | [5] |

| 2 | N-Acetylaniline | 4-Trifluoromethyl-N-acetylaniline | Bromotrifluoromethane | 55 | 2.5 x 10⁵ - 3.7 x 10⁵ | 3 | [5] |

| 3 | 4-Trifluoromethyl-N-acetylaniline | 2,6-Dichloro-4-trifluoromethyl-N-acetylaniline | AIBN, Chlorinating agent | - | - | - | [5] |

| 4 | 2,6-Dichloro-4-trifluoromethyl-N-acetylaniline | 2,6-Dichloro-4-(trifluoromethyl)aniline | Liquid alkali | - | - | - | [5] |

Conclusion

The synthesis of this compound can be achieved through several viable routes, each with its own set of advantages and considerations. The choice of a particular synthetic pathway will depend on factors such as the cost and availability of starting materials, the required scale of production, and the desired purity of the final product. The information presented in this guide provides a solid foundation for researchers and process chemists to make informed decisions in the development of efficient and scalable syntheses of this important chemical intermediate. Further optimization of reaction conditions and purification techniques may be necessary to meet specific industrial requirements.

References

- 1. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline [quickcompany.in]

- 4. 3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline - Eureka | Patsnap [eureka.patsnap.com]

2,4-Dichloro-6-(trifluoromethyl)aniline: An In-depth Technical Guide on its Stability and Degradation Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the stability and degradation of 2,4-Dichloro-6-(trifluoromethyl)aniline is limited in publicly accessible literature. This guide provides an in-depth profile based on established principles of organic chemistry and data from structurally related compounds, including chlorinated anilines and trifluoromethylated aromatic compounds. The information herein is intended to guide research and development efforts, and all inferred properties should be confirmed through empirical testing.

Executive Summary

This compound is a halogenated and trifluoromethyl-substituted aromatic amine. Its chemical structure suggests a compound with notable thermal and chemical stability, primarily due to the strong carbon-fluorine bonds of the trifluoromethyl group and the electron-withdrawing nature of its substituents. However, the aniline functional group provides a reactive site susceptible to degradation under specific environmental conditions. This guide outlines the anticipated stability profile of this compound and explores its likely degradation pathways, including hydrolysis, photodegradation, and thermal decomposition. All quantitative data presented is extrapolated from analogous compounds and should be interpreted as indicative rather than absolute.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below. These properties are crucial for understanding its behavior in various experimental and environmental settings.

| Property | Value | Source |

| Molecular Formula | C₇H₄Cl₂F₃N | Inferred |

| Molecular Weight | 230.01 g/mol | Inferred |

| Appearance | Colorless to light yellow solid or liquid | Inferred from related compounds |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Water Solubility | Low | Inferred from structure |

| LogP (Octanol-Water Partition Coefficient) | High (estimated) | Inferred from structure |

Stability Profile

This compound is expected to be stable under standard laboratory conditions, away from light and strong oxidizing agents. The trifluoromethyl group is known to enhance metabolic and chemical stability.

pH Stability

The aniline moiety, with a pKa typically between 4 and 5, will be protonated under acidic conditions. While protonation can influence its reactivity, significant hydrolytic degradation under neutral or acidic pH is not anticipated. Under strongly alkaline conditions, there is a potential for hydrolysis of the trifluoromethyl group to a carboxylic acid, although this generally requires harsh conditions.

Thermal Stability

The compound is expected to possess high thermal stability. The carbon-fluorine bonds are exceptionally strong, requiring significant energy for cleavage. Decomposition is likely to occur only at elevated temperatures, as would be experienced under fire conditions. Hazardous decomposition products would include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen fluoride (HF), and hydrogen chloride (HCl) gas.

Photostability

Aromatic amines and halogenated aromatic compounds are known to be susceptible to photodegradation. It is anticipated that this compound will degrade upon exposure to UV light. The degradation process is likely to be accelerated in the presence of photosensitizers or photocatalysts.

Degradation Pathways

The degradation of this compound is expected to proceed through several pathways, primarily involving the aniline functional group and the carbon-chlorine bonds.

Hydrolysis

While generally stable, under forcing alkaline conditions, the trifluoromethyl group may undergo hydrolysis.

Caption: Inferred hydrolytic pathway of the trifluoromethyl group.

Photodegradation

Photodegradation is a probable degradation route for this molecule. The process likely involves the generation of reactive oxygen species (ROS) that can attack the aromatic ring and the amino group. Key steps may include dechlorination, hydroxylation, and eventual ring cleavage.

Caption: A generalized photodegradation pathway for this compound.

Microbial Degradation

Microbial degradation of halogenated anilines often proceeds via initial dehalogenation, followed by dioxygenase-catalyzed ring cleavage. The presence of the trifluoromethyl group may hinder microbial degradation.

Caption: Postulated microbial degradation pathway.

Experimental Protocols

The following are generalized experimental protocols for assessing the stability and degradation of compounds like this compound. These should be adapted and validated for the specific compound.

Protocol for Forced Degradation Studies

Objective: To identify the degradation pathways and products of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

-

Alkaline Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

-

Photodegradation: Expose the sample to UV light (e.g., 254 nm) for 24 hours.

-

Thermal Degradation: Heat the solid sample at a temperature below its melting point (e.g., 105°C) for 24 hours.

-

-

Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method with a UV detector. Characterize any significant degradation products using LC-MS/MS and NMR.

Caption: Workflow for forced degradation studies.

Conclusion

While this compound is predicted to be a relatively stable molecule, its aniline functionality and chloro-substituents provide avenues for degradation, particularly under photolytic and specific microbial conditions. The trifluoromethyl group is expected to be highly stable, with its degradation requiring harsh conditions. The information and protocols provided in this guide serve as a foundational resource for researchers to design and execute definitive stability and degradation studies for this compound, ensuring its proper handling, storage, and application in drug development and other scientific endeavors. Empirical data is essential to confirm the inferred stability and degradation profile.

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Heterocycles Using 2,4-Dichloro-6-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds utilizing 2,4-dichloro-6-(trifluoromethyl)aniline as a key starting material. The unique substitution pattern of this aniline derivative, featuring two chlorine atoms and a trifluoromethyl group, offers a versatile platform for the construction of a variety of heterocyclic systems with potential applications in medicinal chemistry and materials science.

Introduction

This compound is a valuable building block in organic synthesis. The electron-withdrawing nature of the trifluoromethyl group and the presence of two chloro substituents significantly influence the reactivity of the aniline ring and the amino group, enabling a range of chemical transformations. This document outlines detailed experimental procedures for the synthesis of pyrazole and quinazoline derivatives, demonstrating the utility of this versatile starting material.

Synthesis of a Novel Pyrazole Derivative

This protocol describes the synthesis of 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole, a highly functionalized pyrazole derivative, starting from this compound. The synthesis involves a diazotization of the aniline followed by a coupling reaction.

Experimental Protocol: Synthesis of 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole[1]

Materials:

-

2,6-dichloro-4-trifluoromethylaniline

-

Spent acid solution (10.0 N HCl & 4.0 N H₂SO₄)

-

Sucrose polystearate (SP-20)

-

Toluene

-

Sodium nitrite

-

Water

Procedure:

-

Preparation of the Aniline Salt Mixture:

-

In a 2.0 L, 4-neck glass reactor equipped with an overhead stirrer system, add 1000 mL of the spent acid solution.

-

Add 0.2 g of sucrose polystearate (SP-20) to the acid solution.

-

Over a period of 1 hour at 30 to 50°C, add a mixture of 230 g of 2,6-dichloro-4-trifluoromethylaniline and 300 mL of toluene.

-

Stir the resulting reaction mixture for 1 hour at 30 to 40°C to form a mixture of 2,6-dichloro-4-trifluoromethylaniline salts.

-

Cool the reaction mixture to 15 to 20°C.

-

-

Diazotization:

-

Prepare a solution of 75.9 g of sodium nitrite in 100 mL of water.

-

Add the sodium nitrite solution to the aniline salt mixture over a period of 3 hours, maintaining the temperature at 15 to 20°C.

-

Stir the reaction mixture containing the diazotized salt for 1 hour at 15 to 20°C.

-

This patent focuses on the preparation of the aminopyrazole and does not detail the subsequent cyclization step to form the final pyrazole. Further research would be required to delineate the full reaction pathway to the named pyrazole.

Logical Workflow for Pyrazole Synthesis

Caption: Workflow for the synthesis of a pyrazole derivative.

Synthesis of Novel Quinazoline Derivatives

The following protocols outline the synthesis of quinazoline-based heterocycles. Although direct synthesis from this compound was not explicitly found in the searched literature, the following procedures for analogous structures provide a strong basis for adaptation.

General Protocol for the Synthesis of 2-chloro-4-(arylamino)-quinazoline derivatives[2]

This protocol describes a general method for the synthesis of 2-chloro-4-(arylamino)-quinazoline derivatives, which can be adapted using this compound as the starting aniline derivative.

Materials:

-

2,4-dichloroquinazoline

-

Substituted aniline (e.g., this compound)

-

Isopropanol

Procedure:

-

In a round-bottom flask, dissolve 2,4-dichloroquinazoline (4 mmol) and the substituted aniline (4 mmol) in isopropanol (5 mL).

-

Reflux the reaction mixture for 6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-